4-chloro-N-(2-cyanoethyl)-N-cyclohexyl-3-nitrobenzamide
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Overview
Description
4-chloro-N-(2-cyanoethyl)-N-cyclohexyl-3-nitrobenzamide is a chemical compound with the molecular formula C14H17ClN2O3. This compound is characterized by the presence of a chloro group, a cyanoethyl group, a cyclohexyl group, and a nitrobenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-cyanoethyl)-N-cyclohexyl-3-nitrobenzamide typically involves the reaction of 4-chloro-3-nitrobenzoic acid with N-cyclohexyl-2-cyanoethylamine under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2-cyanoethyl)-N-cyclohexyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Amines or thiols, organic solvents like ethanol or acetonitrile.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
Major Products Formed
Reduction: 4-chloro-N-(2-aminoethyl)-N-cyclohexyl-3-aminobenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-N-(2-carboxyethyl)-N-cyclohexyl-3-nitrobenzamide or 4-chloro-N-(2-amidoethyl)-N-cyclohexyl-3-nitrobenzamide.
Scientific Research Applications
4-chloro-N-(2-cyanoethyl)-N-cyclohexyl-3-nitrobenzamide is utilized in several scientific research fields:
Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2-cyanoethyl)-N-cyclohexyl-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(2-cyanoethyl)-N-phenylbenzamide
- 4-chloro-N-(2-cyanoethyl)-N-methylbenzamide
- 4-chloro-N-(2-cyanoethyl)-N-(4-methoxyphenyl)benzamide
Uniqueness
4-chloro-N-(2-cyanoethyl)-N-cyclohexyl-3-nitrobenzamide is unique due to the presence of the cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-(2-cyanoethyl)-N-cyclohexyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-14-8-7-12(11-15(14)20(22)23)16(21)19(10-4-9-18)13-5-2-1-3-6-13/h7-8,11,13H,1-6,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLTZOZSRZALSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCC#N)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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